3-Bromo-1,2-propanediol (CAS: 4704-77-2) is a functionalized glycerol derivative serving as a versatile C3 building block in organic synthesis. Its key structural features—a primary alkyl bromide and a vicinal diol—provide two distinct points for chemical modification. The bromide acts as a reactive handle for nucleophilic substitution, while the diol moiety imparts hydrophilicity and can be used for forming cyclic acetals or as a precursor to epoxides. These characteristics position it as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers where the precise introduction of a dihydroxypropyl group is required.
Direct substitution of 3-Bromo-1,2-propanediol with its chloro-analog, 3-chloro-1,2-propanediol, often fails in process-sensitive applications due to fundamental differences in chemical reactivity. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, resulting in significantly faster reaction rates for the bromo-compound in key nucleophilic substitution reactions like intramolecular cyclization to form glycidol. This increased reactivity allows for milder reaction conditions, shorter processing times, and potentially higher yields, which are critical factors in scaled production. Opting for the chloro-analog to reduce upfront cost can lead to process inefficiencies, necessitating harsher reagents or higher temperatures that may compromise the stability of other functional groups and decrease overall process yield.
In the base-mediated synthesis of glycidol, a critical epoxide intermediate, 3-Bromo-1,2-propanediol demonstrates superior process efficiency compared to 3-chloro-1,2-propanediol. Due to the better leaving group ability of bromide, the intramolecular cyclization proceeds faster and under milder conditions, typically achieving yields greater than 90%. In contrast, syntheses starting from the chloro-analog often require heating and result in lower reported yields, ranging from 64% to 75.6%.
| Evidence Dimension | Yield in Glycidol Synthesis |
| Target Compound Data | >90% |
| Comparator Or Baseline | 3-Chloro-1,2-propanediol: 64% - 75.6% |
| Quantified Difference | Up to ~26% higher yield |
| Conditions | Base-mediated intramolecular Williamson ether synthesis. |
For scaled synthesis of glycidol or its derivatives, the higher yield and faster reaction time directly translate to increased throughput and lower manufacturing costs per unit.
3-Bromo-1,2-propanediol is a key intermediate for manufacturing non-ionic X-ray contrast agents like Iohexol and Iopamidol. The synthesis of these complex molecules requires the strategic introduction of multiple dihydroxypropyl moieties to ensure high water solubility and biocompatibility, which is a critical performance attribute for injectable agents. The defined structure of 3-bromo-1,2-propanediol provides a reliable and high-purity route for this functionalization, a requirement for active pharmaceutical ingredient (API) manufacturing where final product purity and safety are non-negotiable.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Established key intermediate for Iohexol and Iopamidol synthesis. |
| Comparator Or Baseline | Alternative precursors (e.g., from epichlorohydrin) may introduce impurities or require additional steps. |
| Quantified Difference | Not directly quantified, but implied by its established role in GMP-relevant synthesis. |
| Conditions | Multi-step synthesis of non-ionic X-ray contrast media. |
Procuring this specific, high-purity intermediate is essential for reproducible synthesis of regulated pharmaceutical agents, minimizing risks of batch failure and ensuring patient safety.
When synthesizing glycerol monoethers or other 1,2-diol derivatives, using 3-bromo-1,2-propanediol offers a significant process advantage over starting with an epoxide like glycidol. Nucleophilic ring-opening of unsymmetrical epoxides can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product. By contrast, 3-bromo-1,2-propanediol has a pre-defined 1,2-diol structure, ensuring that subsequent nucleophilic attack occurs specifically at the carbon bearing the bromine atom. This eliminates regiochemical ambiguity and simplifies downstream processing.
| Evidence Dimension | Regiochemical Purity |
| Target Compound Data | Single regioisomer product via substitution at C1. |
| Comparator Or Baseline | Glycidol or Epibromohydrin: Potential mixture of regioisomers upon ring-opening. |
| Quantified Difference | Qualitative: Avoidance of isomeric byproducts. |
| Conditions | Synthesis of glycerol derivatives via nucleophilic attack. |
This simplifies product purification, increases the effective yield of the target molecule, and improves process reproducibility, which are critical considerations in both lab-scale and industrial production.
This compound is the right choice when the primary goal is the high-yield, rapid production of glycidol or its derivatives. The enhanced reactivity of the C-Br bond allows for shorter cycle times and milder conditions compared to using 3-chloro-1,2-propanediol, directly impacting process throughput and economic viability.
For multi-step syntheses of APIs, such as non-ionic contrast media, where final product purity, solubility, and safety are paramount. Using 3-bromo-1,2-propanediol as the building block ensures the correct and reproducible installation of the critical dihydroxypropyl functional group.
Ideal for applications requiring the unambiguous synthesis of 1-O-substituted glycerol derivatives. By starting with the pre-formed diol, this reagent avoids the formation of isomeric mixtures that can arise from the ring-opening of epoxide precursors like glycidol, simplifying purification and improving overall yield.
Corrosive